Cas no 94838-58-1 (tert-Butyl 4-nitrobenzylcarbamate)

tert-Butyl 4-nitrobenzylcarbamate structure
94838-58-1 structure
Product Name:tert-Butyl 4-nitrobenzylcarbamate
CAS 번호:94838-58-1
MF:C12H16N2O4
메가와트:252.266443252563
MDL:MFCD09038178
CID:798914
PubChem ID:10610803
Update Time:2024-10-25

tert-Butyl 4-nitrobenzylcarbamate 화학적 및 물리적 성질

이름 및 식별자

    • tert-Butyl 4-nitrobenzylcarbamate
    • TERT-BUTYL (4-NITROBENZYL)CARBAMATE
    • Carbamic acid,N-[(4-nitrophenyl)methyl]-, 1,1-dimethylethyl ester
    • tert-butyl N-[(4-nitrophenyl)methyl]carbamate
    • Carbamic acid, [(4-nitrophenyl)methyl]-, 1,1-dimethylethyl ester (9CI)
    • (4-Nitrobenzyl)carbamic acid tert-butyl ester
    • 4-[(N-tert-Butoxycarbonylamino)methyl]nitrobenzene
    • 4-[(tert-Butoxycarbonylamino)methyl]nitrobenzene
    • tert-Butyl N-(4-nitrobenzyl)carbamate
    • tert-butyl 4-nitrobenylcarbamate
    • DB-266774
    • F31260
    • NXHDMOGWVRMCTL-UHFFFAOYSA-N
    • AC-29657
    • SY032055
    • N-Boc-4-nitrobenzylamine
    • EN300-141790
    • TERT-BUTYL(4-NITROBENZYL)CARBAMATE
    • DS-5967
    • AB49516
    • 4(t-butyloxycarbonylaminomethyl)nitrobenzene
    • 94838-58-1
    • tert-Butyl4-nitrobenzylcarbamate
    • (4-nitrobenzyl)carbamic acid t-butyl ester
    • MFCD09038178
    • (4-Nitro-benzyl)-carbamic acid tert-butyl ester
    • CS-0154393
    • (4-Nitrobenzyl)carbamic acid-tert-butyl ester
    • p-BocNHCH2C6H4NO2
    • N-tertiary-butyloxycarbonyl 4-nitrobenzylamine
    • DTXSID20442509
    • SCHEMBL372131
    • N-tertiary-butyloxycarbonyl-4-nitrobenzylamine
    • AKOS013101184
    • t-Butyl 4-nitrobenzylcarbamate
    • MDL: MFCD09038178
    • 인치: 1S/C12H16N2O4/c1-12(2,3)18-11(15)13-8-9-4-6-10(7-5-9)14(16)17/h4-7H,8H2,1-3H3,(H,13,15)
    • InChIKey: NXHDMOGWVRMCTL-UHFFFAOYSA-N
    • 미소: O=C(NCC1C=CC([N+](=O)[O-])=CC=1)OC(C)(C)C

계산된 속성

  • 정밀분자량: 252.11100
  • 동위원소 질량: 252.11100700g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 18
  • 회전 가능한 화학 키 수량: 6
  • 복잡도: 298
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 2.3
  • 토폴로지 분자 극성 표면적: 84.2Ų

실험적 성질

  • 비등점: 408.8°C at 760 mmHg
  • PSA: 84.15000
  • LogP: 3.53360

tert-Butyl 4-nitrobenzylcarbamate 보안 정보

tert-Butyl 4-nitrobenzylcarbamate 세관 데이터

  • 세관 번호:2924299090
  • 세관 데이터:

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    2924299090

    개요:

    2924299090. 기타 링 아미드 (링 아미노 메틸 에스테르 포함) (이들의 파생물 및 소금 포함).부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%

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    요약:

    2924299090. 기타 환상아미드(환상아미노메틸에스테르 포함) 및 그 파생물;그 소금.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%

tert-Butyl 4-nitrobenzylcarbamate 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Alichem
A019064184-5g
tert-Butyl (4-nitrobenzyl)carbamate
94838-58-1 95%
5g
$306.17 2023-08-31
Alichem
A019064184-10g
tert-Butyl (4-nitrobenzyl)carbamate
94838-58-1 95%
10g
$510.34 2023-08-31
Alichem
A019064184-25g
tert-Butyl (4-nitrobenzyl)carbamate
94838-58-1 95%
25g
$1000.11 2023-08-31
TRC
B815933-25mg
tert-Butyl 4-nitrobenzylcarbamate
94838-58-1
25mg
$ 50.00 2022-06-06
TRC
B815933-50mg
tert-Butyl 4-nitrobenzylcarbamate
94838-58-1
50mg
$ 65.00 2022-06-06
TRC
B815933-250mg
tert-Butyl 4-nitrobenzylcarbamate
94838-58-1
250mg
$ 210.00 2022-06-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T38460-5g
tert-Butyl 4-nitrobenzylcarbamate
94838-58-1 95%
5g
¥521.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T38460-10g
tert-Butyl 4-nitrobenzylcarbamate
94838-58-1 95%
10g
¥988.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T38460-1g
tert-Butyl 4-nitrobenzylcarbamate
94838-58-1 95%
1g
¥150.0 2023-09-06
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
MY0658-25g
tert-Butyl 4-nitrobenzylcarbamate
94838-58-1 95%
25g
$650 2023-09-07

tert-Butyl 4-nitrobenzylcarbamate 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ,  Water ;  rt → 0 °C; 0 °C; 20 h, 0 °C → 25 °C
참조
Preparation of sulfonyl amide derivatives for the treatment of abnormal cell growth
, World Intellectual Property Organization, , ,

합성 방법 2

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  rt
1.2 3 h, rt
참조
Preparation of quinolines and quinazolines as inhibitors of c-Met and other tyrosine kinases and therapeutic uses against proliferative diseases
, World Intellectual Property Organization, , ,

합성 방법 3

반응 조건
1.1 Reagents: Decaborane Catalysts: Palladium Solvents: Methanol ;  4.5 h, rt
참조
Chemoselective conversion of azides to t-butyl carbamates and amines
Jung, Yeon Joo; Chang, Yu Mi; Lee, Ji Hee; Yoon, Cheol Min, Tetrahedron Letters, 2002, 43(48), 8735-8739

합성 방법 4

반응 조건
1.1 Reagents: Triethylamine Solvents: Toluene ;  15 min, rt; 2 h, 60 °C; 16 h, rt
참조
Novel diamine, polyamic acid therewith, and polyimide therefrom
, World Intellectual Property Organization, , ,

합성 방법 5

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane
참조
Novel lipoic acid analogues that inhibit nitric oxide synthase
Harnett, Jeremiah J.; Auguet, Michel; Viossat, Isabelle; Dolo, Christine; Bigg, Dennis; et al, Bioorganic & Medicinal Chemistry Letters, 2002, 12(11), 1439-1442

합성 방법 6

반응 조건
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  3 h, rt
참조
Preparation of novel thioureas as modulators for vanilloid receptor (VR)
, World Intellectual Property Organization, , ,

합성 방법 7

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  3 h, reflux
참조
Preparation of 3,4-diphenyl-4H-1,2,4-triazole derivatives as inhibitor of HSP90
, China, , ,

합성 방법 8

반응 조건
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Water ;  3 h, rt
참조
A facile synthesis of primary and secondary amines
Lankiewicz, L.; Roj, A.; Szymanska, A.; Wiczk, W., Polish Journal of Chemistry, 2004, 78(8), 1067-1072

합성 방법 9

반응 조건
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
참조
Novel non-vanilloid VR1 antagonist of high analgesic effects and its structural requirement for VR1 antagonistic effects
Suh, Young-Ger; Lee, Yong-Sil; Min, Kyung-Hoon; Park, Ok-Hui; Seung, Ho-Sun; et al, Bioorganic & Medicinal Chemistry Letters, 2003, 13(24), 4389-4393

합성 방법 10

반응 조건
1.1 Reagents: Sodium bicarbonate Solvents: Methanol ;  90 min, rt
참조
Oxidative Approach Enables Efficient Access to Cyclic Azobenzenes
Maier, Martin S.; Huell, Katharina; Reynders, Martin; Matsuura, Bryan S.; Leippe, Philipp; et al, Journal of the American Chemical Society, 2019, 141(43), 17295-17304

합성 방법 11

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 2 h, 25 °C
참조
New indolylarylsulfones as highly potent and broad spectrum HIV-1 non-nucleoside reverse transcriptase inhibitors
Famiglini, Valeria; La Regina, Giuseppe; Coluccia, Antonio; Pelliccia, Sveva; Brancale, Andrea; et al, European Journal of Medicinal Chemistry, 2014, 80, 101-111

합성 방법 12

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 16 h, 0 °C
참조
Synthesis of N-benzyl- and N-phenyl-2-amino-4,5-dihydrothiazoles and thioureas and evaluation as modulators of the isoforms of nitric oxide synthase
Goodyer, Claire L. M.; Chinje, Edwin C.; Jaffar, Mohammed; Stratford, Ian J.; Threadgill, Michael D., Bioorganic & Medicinal Chemistry, 2003, 11(19), 4189-4206

합성 방법 13

반응 조건
1.1 Reagents: Triethylamine Solvents: 1,4-Dioxane ,  Water
참조
A new method for the synthesis of amides from amines: ruthenium tetroxide oxidation of N-protected alkylamines
Tanaka, Kenichi; Yoshifuji, Shigeyuki; Nitta, Yoshihiro, Chemical & Pharmaceutical Bulletin, 1988, 36(8), 3125-9

합성 방법 14

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ,  Water ;  22 h, 85 °C
참조
Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Heteroaryl Halides
Molander, Gary A.; Shin, Inji, Organic Letters, 2011, 13(15), 3956-3959

합성 방법 15

반응 조건
1.1 Solvents: Ethyl acetate ;  1 h, rt
1.2 Solvents: Toluene ;  heated; rt; rt → 0 °C; 2 h, 0 °C
참조
Tricyclic Indole-2-carboxylic Acids: Highly in Vivo Active and Selective Antagonists for the Glycine Binding Site of the NMDA Receptor
Katayama, Seiji; Ae, Nobuyuki; Kodo, Toru; Masumoto, Shuji; Hourai, Shinji; et al, Journal of Medicinal Chemistry, 2003, 46(5), 691-701

합성 방법 16

반응 조건
1.1 Reagents: Triethylamine Solvents: Ethanol ;  4 h, rt
참조
Azobenzene-based chloride transporters with light-controllable activities
Choi, Ye Rin; Kim, Gyu Chan; Jeon, Hae-Geun; Park, Jinhong; Namkung, Wan; et al, Chemical Communications (Cambridge, 2014, 50(97), 15305-15308

합성 방법 17

반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  0 °C; 1 h, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water
참조
Preparation of benzazepine dicarboxamide as TLR8 agonists for treatment of autoimmune disease, cancer, and other diseases
, World Intellectual Property Organization, , ,

합성 방법 18

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 18 h, rt
참조
Photoresponsive Supramolecular Architectures Based on Polypeptide Hybrids
Mazzier, Daniela; Maran, Marco; Polo Perucchin, Omar; Crisma, Marco; Zerbetto, Mirco; et al, Macromolecules (Washington, 2014, 47(21), 7272-7283

합성 방법 19

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  rt; 16 h, rt
참조
Preparation of benzazepines, benzodiazepines, and analogs as fibrinogen antagonists
, United States, , ,

합성 방법 20

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-4)-[2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[dicyclohexyl[2′,4′,6′-tris… Solvents: tert-Butanol ,  Water ;  3 h, 85 °C; 85 °C → rt
1.2 Solvents: Water ;  rt
참조
Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions between Sulfamates and Potassium Boc-Protected Aminomethyltrifluoroborates
Molander, Gary A.; Shin, Inji, Organic Letters, 2013, 15(10), 2534-2537

tert-Butyl 4-nitrobenzylcarbamate Raw materials

tert-Butyl 4-nitrobenzylcarbamate Preparation Products

추천 공급업체
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Audited Supplier 감사 대상 공급업체
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SHOCHEM(SHANGHAI) CO.,lTD